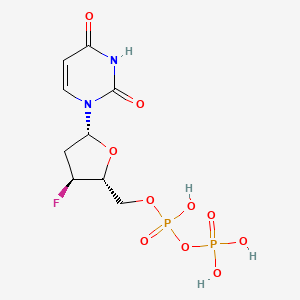
2',3'-Dideoxy-3'-fluoro-urididine-5'-diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-Dideoxy-3’-fluoro-uridine-5’-diphosphate is a synthetic nucleoside analog that belongs to the class of organic pyrophosphates. This compound is characterized by the presence of a fluorine atom at the 3’ position and the absence of hydroxyl groups at the 2’ and 3’ positions of the ribose sugar.
Méthodes De Préparation
The synthesis of 2’,3’-Dideoxy-3’-fluoro-uridine-5’-diphosphate typically involves multi-step organic synthesis. The process begins with the fluorination of uridine, followed by the removal of hydroxyl groups at the 2’ and 3’ positions. The final step involves the phosphorylation of the nucleoside to form the diphosphate ester. Industrial production methods may involve optimization of reaction conditions such as temperature, pH, and the use of specific catalysts to enhance yield and purity .
Analyse Des Réactions Chimiques
2’,3’-Dideoxy-3’-fluoro-uridine-5’-diphosphate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 3’ position can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Phosphorylation and Dephosphorylation: The diphosphate group can be added or removed under specific conditions. Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents.
Applications De Recherche Scientifique
2’,3’-Dideoxy-3’-fluoro-uridine-5’-diphosphate has several scientific research applications:
Chemistry: Used as a probe to study nucleoside analogs and their interactions.
Biology: Investigated for its role in inhibiting viral replication and inducing apoptosis in cancer cells.
Medicine: Explored as a potential antiviral and anticancer agent due to its ability to interfere with DNA synthesis.
Industry: Utilized in the development of new pharmaceuticals and as a tool in biochemical research
Mécanisme D'action
The mechanism of action of 2’,3’-Dideoxy-3’-fluoro-uridine-5’-diphosphate involves its incorporation into DNA or RNA, leading to chain termination. The fluorine atom at the 3’ position prevents the addition of subsequent nucleotides, thereby inhibiting DNA or RNA synthesis. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses .
Comparaison Avec Des Composés Similaires
2’,3’-Dideoxy-3’-fluoro-uridine-5’-diphosphate is unique due to its specific structural modifications. Similar compounds include:
2’,3’-Dideoxy-uridine: Lacks the fluorine atom at the 3’ position.
3’-Fluoro-uridine: Contains the fluorine atom but retains the hydroxyl groups at the 2’ and 3’ positions.
2’,3’-Dideoxy-3’-fluoro-cytidine: Similar structure but with a cytosine base instead of uracil. These compounds share some biological activities but differ in their efficacy and specificity due to structural variations
Propriétés
Formule moléculaire |
C9H13FN2O10P2 |
|---|---|
Poids moléculaire |
390.15 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-fluorooxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H13FN2O10P2/c10-5-3-8(12-2-1-7(13)11-9(12)14)21-6(5)4-20-24(18,19)22-23(15,16)17/h1-2,5-6,8H,3-4H2,(H,18,19)(H,11,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 |
Clé InChI |
WLQBZMZTRNPUDL-SHYZEUOFSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)O)F |
SMILES canonique |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















